1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene
Overview
Description
1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene is an organic compound with the molecular formula C10H12BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a 2-methylpropoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
The synthesis of 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene typically involves the following steps:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Medicinal Chemistry: It is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical reactions to form new bonds and structures .
Comparison with Similar Compounds
1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-3-fluoro-5-methylbenzene: This compound lacks the 2-methylpropoxy group, making it less versatile in certain chemical reactions.
1-Bromo-3-chloro-5-fluorobenzene:
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene: The nitro group introduces different electronic effects, influencing the compound’s reactivity and use in various reactions.
These comparisons highlight the unique properties and applications of this compound .
Properties
IUPAC Name |
1-bromo-3-fluoro-5-(2-methylpropoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQBKWNHHSDINF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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